molecular formula C11H14BrClN2 B13713287 (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr

Cat. No.: B13713287
M. Wt: 289.60 g/mol
InChI Key: JFMLSMYPDMNCNZ-UHFFFAOYSA-N
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Description

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazabicycloheptane core and the introduction of the 4-chlorophenyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • Methyl 4-fluorobenzoate
  • 2-Chloro-6-fluorobenzyl chloride

Uniqueness

Compared to these similar compounds, (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide stands out due to its unique diazabicycloheptane core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLSMYPDMNCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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